tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21FN2O2. It is a piperazine derivative, which is a class of compounds known for their wide range of biological activities. This compound is often used in medicinal chemistry for the development of pharmaceuticals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities with potential therapeutic applications .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs .
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
- tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
IUPAC Name |
tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPYUXJWLYVDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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